Methyl 2-(quinolin-2-yl)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-quinolin-2-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9(13(15)16-2)11-8-7-10-5-3-4-6-12(10)14-11/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYFPOZMSYZJRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Quinoline Chemistry and Its Synthetic Utility
Quinoline (B57606), a heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. sciencedaily.com This structural motif is the foundation for a vast array of molecules with significant biological and pharmacological properties. wisdomlib.orgnih.gov Quinoline and its derivatives are integral to medicinal chemistry and drug development, with applications ranging from antimalarial and antibacterial agents to anticancer and anti-inflammatory drugs. wisdomlib.orgnih.govresearchgate.net The versatility of the quinoline scaffold lies in its ability to be functionalized at various positions, allowing for the creation of structurally diverse compounds with a wide spectrum of biological activities. nih.gov
The synthesis of quinoline derivatives is a well-established area of organic chemistry, with numerous methods developed to construct this heterocyclic system. nih.govorganic-chemistry.org These methods often involve the cyclization of substituted anilines or the functionalization of the pre-formed quinoline ring. nih.govnih.gov The synthetic utility of quinolines is further enhanced by their unique electronic properties, with an electron-rich benzene ring and an electron-deficient pyridine ring, which can be modified independently. sciencedaily.com
Methyl 2-(quinolin-2-yl)propanoate fits within this context as a functionalized quinoline derivative. Its synthesis can be achieved through various organic reactions. For instance, one approach involves the reaction of 2-(1-cyano-1-methylethyl)quinoline with phenylmagnesium bromides. researchgate.net Another method describes the synthesis of related ethyl 2-(quinolin-4-yl)propanoates from 4-chloroquinolines and diethyl sodiomethylmalonate. mdpi.com The development of efficient and selective synthetic routes to such compounds is an active area of research. acs.orgnih.gov
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C13H13NO2 uni.lu |
| Molecular Weight | 215.25 g/mol hoffmanchemicals.com |
| CAS Number | 97479-86-2 hoffmanchemicals.com |
| SMILES | CC(C1=NC2=CC=CC=C2C=C1)C(=O)OC uni.lu |
| InChI | InChI=1S/C13H13NO2/c1-9(13(15)16-2)11-8-7-10-5-3-4-6-12(10)14-11/h3-9H,1-2H3 uni.lu |
Significance As a Chiral Building Block in Complex Molecule Synthesis
The presence of a stereocenter at the carbon atom bearing the methyl and carboxyl groups makes Methyl 2-(quinolin-2-yl)propanoate a chiral building block. uni.lu Chiral building blocks are essential components in the synthesis of complex, optically active molecules, particularly in the pharmaceutical industry. nih.gov The biological activity of many drugs is highly dependent on their stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even harmful. nih.gov
The enantioselective synthesis of chiral quinoline (B57606) derivatives is a significant area of research. acs.orgnih.gov The development of methods to produce single enantiomers of compounds like this compound is crucial for their application in the synthesis of more complex chiral targets. nih.govmdpi.com These chiral quinoline-containing molecules can serve as intermediates in the synthesis of natural products and novel therapeutic agents. nih.govnih.gov The incorporation of the rigid quinoline scaffold can impart specific conformational constraints and electronic properties to the target molecule, influencing its biological activity. nih.gov
The utility of chiral building blocks extends to their use as ligands in asymmetric catalysis, where they can induce chirality in the products of a chemical reaction. While there is no specific information in the provided results about this compound being used as a ligand, the broader class of chiral quinolines has been explored for such applications.
Overview of Current Research Trajectories and Future Opportunities
Stereoselective and Asymmetric Synthesis Strategies
The creation of specific stereoisomers is crucial in pharmaceutical sciences, as different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities. numberanalytics.com Asymmetric synthesis aims to produce a single stereoisomer, which is of paramount importance for developing effective and safe therapeutic agents. uwindsor.ca
Chiral Catalyst-Mediated Approaches
The use of chiral catalysts is a powerful strategy for achieving high enantioselectivity in the synthesis of chiral molecules. nih.gov These catalysts, used in substoichiometric amounts, can direct a reaction towards the formation of a specific enantiomer. numberanalytics.comuwindsor.ca
Various catalytic systems have been developed for the asymmetric synthesis of chiral esters. For instance, a nickel-catalyzed enantioconvergent coupling of a racemic alkyl halide with an olefin in the presence of a hydrosilane provides an efficient route to esters of enantioenriched dialkyl carbinols. nih.gov This method demonstrates good functional-group tolerance and is applicable to a range of substrates. nih.gov Another example is the palladium(II)-catalyzed enantioselective SN2′ substitution of allylic trichloroacetimidates with carboxylic acids, which yields chiral allylic esters with high enantiomeric purity. organic-chemistry.org
Gold-catalyzed methodologies have also emerged as a significant tool in the synthesis of quinolines, involving various intermolecular annulation and intramolecular cyclization reactions. rsc.org
Diastereoselective Synthesis Utilizing Chiral Auxiliaries
Diastereoselective synthesis involves the formation of one diastereomer over another. numberanalytics.com A common approach is the use of a chiral auxiliary, a chiral moiety that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comuwindsor.ca After the desired stereocenter is created, the auxiliary can be removed. uwindsor.ca
The Evans N-acyloxazolidinones are a well-known example of chiral auxiliaries used in asymmetric synthesis. uwindsor.ca In the context of synthesizing chiral bicyclo[1.1.1]pentanes (BCPs), a chiral oxazolidinone auxiliary has been successfully employed. nih.gov The enolate formed from the BCP-appended oxazolidinone reacts with various electrophiles with high diastereoselectivity. nih.gov Similarly, the synthesis of chiral amines with multiple stereogenic centers has been achieved using Ellman's N-tert-butanesulfinyl chiral auxiliary. osi.lv This auxiliary directs the diastereoselective addition of nucleophiles to the N-sulfinylimine. osi.lv
The choice of the chiral auxiliary is critical for the efficiency and stereoselectivity of the reaction. For instance, in the synthesis of α-chiral BCPs, "SuperQuat" oxazolidinones provided optimal results in terms of yield and diastereomeric ratio. nih.gov
Transition Metal-Catalyzed Coupling and Cyclization Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules. nih.gov These catalysts are pivotal in forming C-C and C-N bonds, as well as in the functionalization of C-H bonds. nih.gov
C-C and C-N Bond Formation Methodologies
The formation of the quinoline ring system often involves the creation of new C-C and C-N bonds. Several named reactions, such as the Skraup, Friedländer, and Doebner-von Miller syntheses, are classical methods for quinoline synthesis, typically involving the condensation of anilines with various carbonyl compounds. wikipedia.orgpharmaguideline.comuop.edu.pkiipseries.org
Modern transition metal-catalyzed methods offer milder and more efficient alternatives. For example, copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid allows for the direct synthesis of 2-substituted quinolines under aerobic conditions. organic-chemistry.org Nickel-catalyzed synthesis of quinolines from 2-aminobenzyl alcohol and nitriles has also been reported. nih.gov Furthermore, a metal-free approach for the synthesis of functionalized quinolines from 2-styrylanilines and 2-methylquinolines has been developed, which proceeds via the formation of new C-C and C-N bonds. nih.govnih.gov
C-H Functionalization Approaches
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of quinoline derivatives. nih.govrsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. nih.gov
Transition metals such as rhodium, palladium, and copper are commonly used to catalyze the regioselective C-H functionalization of quinolines. nih.gov For instance, rhodium catalysts have been employed for the intramolecular alkylation of pyridines and quinolines via C-H bond activation. nih.gov Palladium-catalyzed dual C-H bond activation has been used for the direct alkylation of quinoline N-oxides with ethers. nih.gov
The regioselectivity of C-H functionalization can often be controlled by the choice of catalyst, directing group, and reaction conditions. rsc.orgrsc.org For example, the functionalization of quinoline can be directed to various positions, including C2, C5, and C8. nih.gov
Organocatalytic and Biocatalytic Transformations
In addition to metal-based catalysts, organocatalysis and biocatalysis have gained significant traction as sustainable and efficient methods for asymmetric synthesis. rsc.orgscispace.comresearchgate.net
Organocatalysis utilizes small organic molecules as catalysts. Chiral Brønsted bases, for example, have been shown to catalyze various C-C and C-X bond-forming reactions with high stereochemical control. rsc.orgscispace.com Cinchona alkaloid derivatives are another important class of organocatalysts used in the asymmetric synthesis of chiral compounds, including fluorinated β-ketoesters and other halogenated molecules. rsc.orgnih.govresearchgate.net
Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations. nih.gov Enzymes can exhibit remarkable chemo-, regio-, and enantioselectivity under mild reaction conditions. nih.govunimi.it Lipases are widely used for the kinetic resolution of racemic alcohols and esters to produce enantiomerically pure compounds. organic-chemistry.org For instance, an esterase from Pseudomonas sp. has been used for the enantioselective hydrolysis of a methyl ester to yield a key intermediate for the synthesis of Captopril with high enantiomeric excess. unimi.it Ketoreductases and transaminases are other important classes of enzymes for the synthesis of chiral alcohols and amines, respectively. researchgate.net
Photoredox and Electrochemical Synthesis Pathways
Modern synthetic chemistry has increasingly embraced photoredox and electrochemical methods for their mild reaction conditions, high functional group tolerance, and unique reactivity. While direct synthesis of this compound using these techniques is not extensively documented, analogous transformations on quinoline and related ester syntheses provide a strong basis for developing such pathways.
Photoredox Catalysis:
Visible-light photoredox catalysis offers a powerful tool for the C-H functionalization of heterocycles. researchgate.net This approach typically involves the generation of a radical species that subsequently adds to the electron-deficient quinoline ring, often in a Minisci-type reaction. nih.gov For the synthesis of the target compound, a plausible strategy would involve the generation of a 1-(methoxycarbonyl)ethyl radical from a suitable precursor, such as methyl 2-bromopropanoate (B1255678) or a redox-active ester like an N-hydroxyphthalimide (NHP) ester of propanoic acid. rsc.org
The general mechanism involves a photocatalyst, commonly an iridium or ruthenium complex, which, upon excitation by visible light, engages in a single-electron transfer (SET) with the radical precursor. nih.gov The resulting radical can then add to the protonated quinoline nucleus. The regioselectivity of this addition is a key consideration, with functionalization often occurring at the C2 or C4 positions. nih.gov
A notable example of relevant reactivity is the photoredox-mediated C-3 alkylation of quinoxalin-2(1H)-ones using alkyl NHP esters, which demonstrates the feasibility of coupling ester-derived radicals with nitrogen heterocycles. researchgate.net Similarly, photochemical C-H hydroxyalkylation of quinolines has been achieved using 4-acyl-1,4-dihydropyridines as radical precursors, showcasing a departure from the classical oxidative Minisci pathway. nih.govnih.gov These methods highlight the potential for adapting photoredox catalysis to install the desired propanoate side chain onto a quinoline scaffold.
Table 1: Examples of Photoredox Functionalization of N-Heterocycles
| Catalyst | Radical Precursor | Heterocycle | Product Type | Reference |
|---|---|---|---|---|
| Ir(III) photocatalyst | NHP Ester | Aryl Alkene | Saturated Heterocycle | acs.orgchemrxiv.org |
| Ru(bpy)₃²⁺ | Aryldiazonium Salt | Pyridine (B92270) | Arylated Pyridine | nih.gov |
| None (direct excitation) | 4-Acyl-1,4-dihydropyridine | Quinoline | Hydroxyalkylated Quinoline | nih.govnih.gov |
| Ir(ppy)₃ | Alkyl NHP Ester | Quinoxalin-2-one | C3-Alkylated Quinoxalin-2-one | researchgate.net |
Electrochemical Synthesis:
Electrosynthesis provides an alternative reagent-free method for generating reactive intermediates. Electrochemical methods have been developed for the synthesis of various ester compounds and for the functionalization of quinolines. For instance, the electrochemical hydrocyanomethylation of quinolines using acetonitrile (B52724) demonstrates that the quinoline ring is susceptible to nucleophilic addition under electrochemical conditions, leading to functionalized tetrahydroquinolines. rsc.org
Furthermore, the electrochemical oxidative decarboxylation of N-acetylamino malonic acid derivatives, known as the Hofer-Moest reaction, generates N-acetyliminium intermediates for C-O bond formation. nih.gov A similar decarboxylative strategy starting from a suitable malonic acid monoester derivative of quinoline could potentially be envisioned to form the target propanoate structure. The direct electrochemical synthesis of pentafluorophenyl esters from carboxylic acids also illustrates the utility of electrochemistry in ester formation without the need for external dehydrating agents. nih.gov These examples suggest that an electrochemical approach, possibly involving the anodic oxidation of a propanoate-derived species and its subsequent reaction with quinoline, could be a viable, green synthetic route.
Multi-Component Reactions for Quinoline Derivatives
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.org Several MCRs are well-established for the synthesis of the quinoline core, which can then be further elaborated to yield the target ester.
A highly relevant strategy is the one-pot synthesis of quinoline-2-carboxylates. mdpi.com One such protocol involves the reaction of 2-aminobenzaldehydes with β-nitroacrylates. This process proceeds through a sequence of an aza-Michael addition, an intramolecular Henry reaction to form a benzopiperidine intermediate, followed by eliminations of water and nitrous acid to achieve aromatization and furnish the quinoline-2-carboxylate product. mdpi.com The resulting ethyl or other alkyl quinoline-2-carboxylate can then be transesterified or hydrolyzed and subsequently esterified to yield this compound.
Table 2: One-Pot Synthesis of Ethyl Quinoline-2-carboxylates
| 2-Aminobenzaldehyde (B1207257) Substituent | β-Nitroacrylate | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| H | Ethyl 3-nitroacrylate | BEMP | Acetonitrile | 85 | mdpi.com |
| 5-Cl | Ethyl 3-nitroacrylate | BEMP | Acetonitrile | 82 | mdpi.com |
| 5-Me | Ethyl 3-nitroacrylate | BEMP | Acetonitrile | 80 | mdpi.com |
| 4,5-di-Me | Ethyl 3-nitroacrylate | BEMP | Acetonitrile | 78 | mdpi.com |
BEMP = 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine
Other well-known MCRs for quinoline synthesis include:
Combes quinoline synthesis: The reaction of anilines with β-diketones.
Doebner-von Miller reaction: The reaction of α,β-unsaturated carbonyl compounds with anilines.
Povarov reaction: A [4+2] cycloaddition between an aniline, an aldehyde, and an activated alkene. rsc.org
These MCRs provide access to a wide variety of substituted quinolines. To obtain the specific target molecule, a starting material bearing a propanoate moiety or a precursor group would need to be incorporated into the MCR, or the resulting quinoline product would require subsequent functionalization at the 2-position.
Mechanistic Investigations of Formation Pathways and Selectivity Control
Understanding the reaction mechanisms is crucial for controlling the selectivity and optimizing the yield of the desired product.
Mechanism of Photoredox C-H Functionalization:
In a typical photoredox-mediated Minisci-type reaction for functionalizing quinoline, the mechanism proceeds through the following key steps: nih.govresearchgate.net
Excitation: The photocatalyst (PC) absorbs visible light to reach an excited state (PC*).
Radical Generation: The excited photocatalyst engages in a single-electron transfer (SET) with a radical precursor. For instance, it could reductively cleave an N-O bond in an NHP ester of propanoic acid to generate a 1-(methoxycarbonyl)ethyl radical, phthalimide (B116566) anion, and the oxidized photocatalyst (PC⁺).
Radical Addition: The quinoline is protonated by an acid present in the medium to form a quinolinium ion, which is highly electron-deficient. The nucleophilic alkyl radical adds to the C2 or C4 position of the quinolinium ion, forming a radical cation intermediate. nih.gov
Rearomatization: The oxidized photocatalyst (PC⁺) or another oxidizing agent in the system oxidizes the radical cation intermediate. This is followed by deprotonation to restore the aromaticity of the quinoline ring, yielding the final C2- or C4-alkylated product.
The regioselectivity (C2 vs. C4 addition) is a critical aspect and is influenced by steric and electronic factors of both the quinoline substrate and the incoming radical. For unsubstituted quinoline, a mixture of C2 and C4 isomers is often observed. nih.gov
Mechanism of Multi-Component Synthesis of Quinoline-2-carboxylates:
The one-pot synthesis of quinoline-2-carboxylates from 2-aminobenzaldehydes and β-nitroacrylates is believed to follow a domino reaction pathway: mdpi.com
Aza-Michael Addition: The amino group of the 2-aminobenzaldehyde acts as a nucleophile and adds to the electron-deficient double bond of the β-nitroacrylate.
Intramolecular Henry Reaction (Nitro-Aldol): The acidic α-proton of the nitro group is deprotonated by a base, and the resulting nitronate anion attacks the aldehyde carbonyl group in an intramolecular fashion, forming a six-membered benzopiperidine ring.
Dehydration and Aromatization: The resulting cyclic intermediate undergoes elimination of a water molecule. This is followed by the elimination of nitrous acid (HNO₂) from the nitro group and the adjacent hydrogen, leading to the formation of the aromatic quinoline ring.
Control over this reaction cascade allows for the efficient construction of the functionalized quinoline core in a single, atom-economical step.
Functional Group Interconversions at the Ester and Alpha-Carbon Positions
The ester and alpha-carbon positions of this compound are primary sites for a variety of functional group interconversions, allowing for the synthesis of a wide range of derivatives.
The ester functional group of this compound can be readily converted into other functional groups such as amides, carboxylic acids, and different esters. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of a molecule. researchgate.net
Amide Formation: The synthesis of amides from esters is a common and crucial transformation. researchgate.net For instance, direct aminolysis of esters can be achieved, particularly when the alkylcarbonyl chain has an electron-withdrawing group, which activates the carbonyl group for nucleophilic attack by an amine. thepharmajournal.comthepharmajournal.com This can be accomplished through thermolysis or by refluxing in a solvent like dimethylformamide (DMF). thepharmajournal.com Alternatively, standard methods involving the activation of the corresponding carboxylic acid (obtained from ester hydrolysis) with reagents like thionyl chloride (SOCl₂) can be employed to form an acyl chloride, which then readily reacts with an amine to produce the desired amide. thepharmajournal.comthepharmajournal.com A variety of amides have been synthesized from quinoline derivatives for biological evaluation. nih.gov
Hydrolysis to Carboxylic Acids: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(quinolin-2-yl)propanoic acid, under either acidic or basic conditions. chemguide.co.uksavemyexams.comlibretexts.org Acid-catalyzed hydrolysis is a reversible reaction, typically carried out by heating the ester with a dilute acid like hydrochloric acid or sulfuric acid in an excess of water. chemguide.co.uksavemyexams.com Basic hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. savemyexams.comlibretexts.org This process involves heating the ester with a dilute alkali, such as sodium hydroxide (B78521), which yields the salt of the carboxylic acid. chemguide.co.uklibretexts.org Subsequent acidification then provides the free carboxylic acid. researchgate.net
Transesterification: While not as extensively detailed for this specific compound in the provided context, transesterification is a standard reaction for esters. This process would involve reacting this compound with a different alcohol in the presence of an acid or base catalyst to yield a new ester.
Table 1: Derivatization of the Ester Functional Group
| Transformation | Reagents and Conditions | Product Type |
| Amide Formation | Amine, heat or prolonged reflux in DMF | Amide |
| Amide Formation | 1. Hydrolysis (e.g., NaOH, H₂O, heat then H₃O⁺) 2. SOCl₂ 3. Amine | Amide |
| Carboxylic Acid Formation | Dilute acid (e.g., HCl, H₂SO₄), heat, excess H₂O | Carboxylic Acid |
| Carboxylic Acid Formation | Dilute alkali (e.g., NaOH), heat, followed by acidification | Carboxylic Acid |
The carbon atom alpha to the ester group in this compound is acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a potent nucleophile and can undergo alkylation and acylation reactions, allowing for the introduction of various substituents at this position. A facile approach for the chemoselective alkylation of α-oxo compounds through C(sp³)–H functionalization of 2-methyl quinolines has been developed under solvent- and catalyst-free conditions. researchgate.net
Alkylation: The alkylation of the quinoline ring can occur when electron-donating substituents are present. pharmaguideline.com
Acylation: Similarly to alkylation, the quinoline ring can undergo acylation if it is activated by electron-donating groups. pharmaguideline.com
Table 2: Reactions at the Alpha-Carbon
| Transformation | Reagents and Conditions | Product Type |
| Alkylation | Base (to form enolate), Alkyl halide | α-Alkylated ester |
| Acylation | Base (to form enolate), Acyl halide or anhydride | α-Acylated β-keto ester |
Modifications and Functionalization of the Quinoline Heterocycle
The quinoline ring system itself is a key pharmacophore and can be modified through various reactions to alter the biological activity and other properties of the molecule. researchgate.net
The quinoline ring is susceptible to both electrophilic and nucleophilic substitution reactions, although the position of substitution is influenced by the electronic nature of the ring system.
Electrophilic Substitution: The quinoline ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. pharmaguideline.com However, substitution is possible and preferentially occurs on the benzene (B151609) ring, typically at positions 5 and 8. pharmaguideline.comresearchgate.net The presence of electron-donating groups on the ring can facilitate these reactions. pharmaguideline.com
Nucleophilic Substitution: The pyridine ring of quinoline is electron-deficient and therefore more susceptible to nucleophilic attack, especially at positions 2 and 4. researchgate.netscribd.com For example, 4-chloroquinolines can undergo nucleophilic aromatic substitution with various nucleophiles. mdpi.com This reactivity has been exploited to synthesize substituted ethyl 2-(quinolin-4-yl)propanoates. mdpi.com
Table 3: Substitution Reactions on the Quinoline Ring
| Reaction Type | Position(s) of Attack | General Conditions |
| Electrophilic Substitution | 5 and 8 | Requires activating groups or forcing conditions |
| Nucleophilic Substitution | 2 and 4 | Activated substrate (e.g., halo-substituted) and nucleophile |
Derivatives of this compound can serve as precursors for the construction of more complex, fused heterocyclic systems through ring annulation and cyclization reactions. These strategies are powerful tools for generating novel molecular scaffolds. For instance, substituted 4-hydroxyquinolines can be synthesized from anilines and diethyl 2-(ethoxymethylene)malonate through a Gould-Jacobs reaction, which involves cyclization. mdpi.com A facile functionalization of C(sp³)–H bonds and tandem cyclization strategy can be used to synthesize quinoline derivatives from 2-methylquinolines and 2-styrylanilines. nih.gov
Generation of Novel Heterocyclic Scaffolds
The chemical reactivity of this compound and its derivatives allows for the generation of a wide variety of novel heterocyclic scaffolds. These scaffolds are often designed to explore new chemical space in drug discovery programs.
For example, amides derived from 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids are considered promising scaffolds for the future synthesis of various heterocyclic systems with quinolone substituents. thepharmajournal.com Furthermore, intramolecular cyclization of derivatives can lead to the formation of fused systems. For instance, thermally induced intramolecular cyclization of certain quinoline derivatives in diphenyl ether can produce quinolones in high yields. mdpi.com Palladium-catalyzed C-H functionalization reactions have been used to synthesize 3-(heteroaryl)quinolin-2(1H)-ones. nih.gov Additionally, 2-azidobenzaldehyde-based [4+2] annulation is a method for synthesizing quinoline derivatives, including fused and spiro-quinolines. nih.gov
Table 4: Examples of Novel Heterocyclic Scaffolds
| Starting Material Derivative | Reaction Type | Resulting Scaffold |
| Substituted anilinomethylenemalonate | Thermal Cyclization, Hydrolysis, Decarboxylation | 4-Hydroxyquinoline |
| 3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid amides | Further Cyclizations | Various Fused Quinolone Systems |
| 3-Bromoquinolin-2(1H)-one | Palladium-catalyzed C-H functionalization | 3-(Heteroaryl)quinolin-2(1H)-one |
| 2-Azidobenzaldehyde | [4+2] Annulation | Fused and Spiro-quinolines |
Advanced Spectroscopic and Computational Approaches for Mechanistic Elucidation
Application of Nuclear Magnetic Resonance and Mass Spectrometry for Reaction Monitoring and Intermediate Identification
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for tracking the progress of chemical reactions and identifying transient intermediates in the synthesis of quinoline (B57606) compounds. The application of on-line mass spectrometry allows for the direct analysis of chemical processes, providing real-time data on product formation, impurity profiles, and reactant consumption in a single experiment nih.gov.
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for structural elucidation.
¹H NMR spectra of quinoline derivatives show characteristic signals. For instance, the methyl group at the C2 position of the quinoline ring typically appears as a singlet in the range of δ 2.55–2.59 ppm. nih.gov Protons on the quinoline ring itself are observed at specific chemical shifts, such as H5 at δ 7.85–7.80 ppm, H7 at δ 8.01–7.97 ppm, and H8 at δ 7.98–7.95 ppm. nih.gov
¹³C NMR studies confirm the formation of the quinoline core and the presence of various functional groups. In quinoline amides, the amide carbonyl carbon signal can be found in the range of 175–182 ppm. nih.gov For quinolin-2(1H)-ones, the carbonyl carbon (C2) resonates around δ 162.45 ppm. rsc.org
2D NMR techniques , such as COSY, HSQC, and HMBC, are employed to establish connectivity between protons and carbons, which is crucial for the unambiguous assignment of complex structures and the identification of reaction intermediates. nih.govnih.govijpsdronline.com For example, H,H-COSY analysis has been used to confirm the presence of trans protons in quinoline derivatives. nih.gov
Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is used to determine the exact molecular weight and elemental composition of products and intermediates. rsc.org Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for analysis, confirming the molecular formulas of synthesized compounds. rsc.orgnih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for the Quinoline Moiety
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H3 | 7.22 - 7.27 | - |
| H4 | 7.99 - 8.04 | ~139 - 141 |
| H5 | 7.72 - 7.85 | ~122 |
| H6 | 7.48 - 7.52 | ~128 |
| H7 | 7.68 - 7.77 | ~122 |
| H8 | 8.12 - 8.14 | ~130 |
Data compiled from references nih.govresearchgate.net. Shifts are approximate and can vary based on substitution and solvent.
X-ray Crystallographic Analysis of Chiral Intermediates and Product Conformations
X-ray crystallography provides definitive, three-dimensional structural information, which is vital for understanding the conformation of products and the precise structure of reaction intermediates. This technique has been successfully applied to quinoline derivatives to elucidate molecular geometry, bond angles, and intermolecular interactions.
In one notable study on quinolinate synthase, X-ray crystallography captured the structure of an unexpected molecular species bound to the enzyme's active site, which was proposed to be a reaction intermediate. nih.gov This demonstrates the power of crystallography in providing direct evidence for transient states in a reaction pathway. nih.gov
The crystal structures of various quinoline compounds, such as N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine and methyl quinoline-2-carboxylate, have been determined. nih.govresearchgate.net These analyses reveal critical conformational details, such as the planarity of the quinoline ring system and the torsion angles between the ring and its substituents. nih.gov Furthermore, crystallographic data highlights non-covalent interactions, like intermolecular C-H···N hydrogen bonds, which stabilize the crystal packing. nih.gov For chiral compounds, such as those derived from 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, crystallography is essential for determining the absolute stereochemistry and understanding how chirality influences the molecular conformation. nih.gov
Table 2: Example Crystallographic Data for a Quinoline Derivative
| Parameter | Value |
|---|---|
| Compound | Methyl quinoline-2-carboxylate |
| Formula | C₁₁H₉NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.795(1) |
| b (Å) | 6.4608(4) |
| c (Å) | 15.003(1) |
| β (°) | 111.846(4) |
| Z | 4 |
Data from reference researchgate.net for a related diol host structure incorporating the quinoline derivative.
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the intricacies of reaction mechanisms involving quinoline derivatives. nih.govrsc.org DFT calculations allow for the exploration of potential energy surfaces, providing insights into the stability of reactants, intermediates, transition states, and products. mdpi.com
A key application of DFT is the characterization of transition state (TS) structures and the calculation of their corresponding activation energies (ΔE‡). researchgate.net By mapping the energetic pathway of a reaction, researchers can identify the rate-determining step and distinguish between competing mechanisms, such as concerted versus stepwise pathways. mdpi.com For example, in the hydrolysis of metal-coordinated amino acid esters, DFT calculations were used to optimize the structures of intermediates and transition states, supporting a proposed mechanism involving the direct interaction of a hydroxide (B78521) ion with the carbonyl carbon. The calculated energy barriers provide a quantitative measure of a reaction's feasibility.
DFT calculations are instrumental in predicting and explaining the stereochemical outcomes of asymmetric reactions. rsc.org By calculating the activation energies of the transition states leading to different stereoisomers (e.g., R vs. S or syn vs. anti), the model can predict which product will be favored. researchgate.netrsc.org The energy difference between these diastereomeric transition states determines the theoretical stereoselectivity. This predictive capability is invaluable for the rational design of new chiral catalysts and for understanding the origins of stereocontrol in reactions that produce chiral quinoline derivatives. rsc.org
FMO Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties. semanticscholar.org The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. nih.govsemanticscholar.org For quinoline derivatives, DFT calculations are used to determine these parameters, helping to explain their electronic transitions and potential as fluorophores or reactants. nih.govrsc.org
NBO Analysis: Natural Bond Orbital analysis provides a detailed picture of electron density distribution, revealing insights into atomic charges, hybridization, and stabilizing intramolecular interactions. semanticscholar.orgchemmethod.com A key output of NBO analysis is the second-order perturbation stabilization energy, E(2), which quantifies the strength of hyperconjugative interactions between donor (filled) and acceptor (unfilled) orbitals. These interactions are critical for molecular stability. semanticscholar.org
Table 3: Theoretical Electronic Properties of Quinoline Derivatives from DFT Calculations
| Property | Description | Significance in Reactivity |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap often indicates higher polarizability and greater chemical reactivity. nih.gov |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Harder molecules (larger ΔE) are less reactive. nih.gov |
| Chemical Potential (μ) | The escaping tendency of an electron from an equilibrium system. | Governs the direction of charge transfer. nih.gov |
Concepts from references nih.govrsc.orgsemanticscholar.org.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with other molecules, such as biological targets. rsc.org
Biological Relevance and Mechanistic Explorations of Methyl 2 Quinolin 2 Yl Propanoate Analogues Strictly in Vitro and Molecular Level Studies, No Clinical Data
In Vitro Enzyme Inhibition Studies
Analogues of methyl 2-(quinolin-2-yl)propanoate have demonstrated significant inhibitory activity against a variety of enzymes, highlighting their potential as targeted therapeutic agents.
One area of focus has been the inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion. Elevated α-glucosidase activity is associated with postprandial hyperglycemia, a key factor in type 2 diabetes. Several quinoline (B57606) derivatives have been identified as potent α-glucosidase inhibitors. For instance, a series of 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole showed remarkable inhibitory potential, with IC50 values in the micromolar range, significantly more potent than the standard drug acarbose. nih.gov Kinetic studies of the most potent compound in one series, a quinoline-linked benzothiazole (B30560) hybrid, revealed a non-competitive mode of inhibition. researchgate.net
Quinoline-based compounds have also been investigated as inhibitors of enzymes involved in cancer progression. For example, brequinar (B1684385) sodium, a quinoline carboxylic acid analogue, is a known inhibitor of dihydroorotate (B8406146) dehydrogenase, a key enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway. nih.gov Furthermore, certain quinoline and quinolone carboxamides have been identified as inhibitors of topoisomerase and protein kinases, enzymes critical for DNA replication and cell signaling in cancer cells. nih.gov
DNA methyltransferases (DNMTs), enzymes that play a central role in epigenetic regulation, are another important target. Some quinoline-based analogues have shown the ability to inhibit DNMT1, suggesting their potential in epigenetic therapy for diseases like cancer. researchgate.net
Table 1: In Vitro Enzyme Inhibition by Analogues of this compound
| Compound Class | Target Enzyme | Key Findings | Reference |
| Quinoline-linked benzothiazole hybrids | α-glucosidase | Exhibited potent inhibitory activity with IC50 values ranging from 38.2 to 79.9 µM. The most active compound showed non-competitive inhibition. | researchgate.netnih.gov |
| 2-(Quinoline-2-ylthio)acetamide derivatives | α-glucosidase | Displayed strong inhibition with IC50 values as low as 0.18 µM. The most potent compound acted as a competitive inhibitor. | nih.gov |
| Quinoline carboxylic acids | Dihydroorotate dehydrogenase | Brequinar sodium and its analogues were identified as inhibitors of this key enzyme in pyrimidine biosynthesis. | nih.gov |
| Quinoline and quinolone carboxamides | Topoisomerase, Protein kinases | Certain derivatives showed potent inhibition of these enzymes, crucial for cancer cell proliferation. | nih.gov |
| Quinoline-based analogues | DNA methyltransferase 1 (DNMT1) | Demonstrated low micromolar inhibitory potency against human DNMT1. | researchgate.net |
Receptor Binding and Ligand-Target Interaction Profiling (e.g., Molecular Docking)
Molecular docking and other computational techniques have been instrumental in elucidating the binding modes of this compound analogues with their biological targets. These studies provide a rational basis for understanding their structure-activity relationships and for the design of more potent and selective inhibitors.
Docking studies have revealed that the quinoline nucleus often plays a pivotal role in ligand-protein binding. For instance, in the case of c-Met kinase, a receptor tyrosine kinase involved in cancer, the quinoline ring has been shown to engage in π-π stacking interactions with tyrosine residues in the active site. researchgate.net Similarly, molecular docking of quinoline derivatives into the active site of HIV non-nucleoside reverse transcriptase inhibitors has shown that the quinoline ring contributes significantly to the binding affinity. nih.gov
In silico studies of quinoline derivatives targeting the epidermal growth factor receptor (EGFR) have been guided by the binding modes of known 4-anilinoquinazoline (B1210976) inhibitors, leading to the design of novel 4-anilinoquinoline-3-carbonitrile (B11863878) analogues. nih.gov For quinoline-based α-glucosidase inhibitors, molecular docking has helped to identify key interactions between the inhibitor and the active site residues of the enzyme, explaining the observed inhibitory potencies. nih.gov
Furthermore, molecular docking has been used to predict the binding affinity of 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer peptide CB1a, identifying key amino acid residues involved in the interaction. consensus.app These computational approaches, which are often complemented by various receptor-ligand binding assays, are essential for the modern drug discovery process. nih.govajchem-a.com
Cell-Based Assays for Investigating Molecular Pathways and Cellular Responses
The biological activities of this compound analogues have been further investigated using a variety of cell-based assays. These assays provide valuable information on how these compounds affect cellular processes such as proliferation, apoptosis, and cell cycle progression.
Quinoline derivatives have been shown to modulate several key cellular signaling pathways implicated in diseases like cancer. A notable mechanism of action is the induction of apoptosis, or programmed cell death. For example, certain quinoline-based analogues of combretastatin (B1194345) A-4 have been shown to induce apoptosis in cancer cell lines by activating caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. tandfonline.com Another novel quinoline derivative, DFIQ, was found to induce apoptosis and autophagy in non-small cell lung cancer (NSCLC) cells. nih.gov
The antiproliferative effects of these compounds are often linked to their ability to arrest the cell cycle. A quinoline-2-carboxylic acid aryl ester was found to block the cell cycle at the S phase in prostate cancer cells. nih.gov Other quinoline derivatives have been reported to cause cell cycle arrest at the G2/M phase, which is often a consequence of targeting the microtubule network. tandfonline.comrsc.org
Furthermore, quinoline analogues have been shown to interfere with major signaling cascades. For instance, some derivatives inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival. nih.gov Others have been found to modulate the NF-κB signaling pathway, which is involved in inflammation and cancer. nih.gov
To gain a deeper understanding of the molecular mechanisms underlying the biological effects of quinoline derivatives, researchers have employed gene expression and proteomic analyses. These techniques allow for a global view of the changes in gene and protein expression in cells treated with these compounds.
Gene expression studies have shown that quinoline-based compounds can alter the expression of specific genes. For example, in Pseudomonas aeruginosa, quinoline-2-one derivatives were found to modulate the expression of the mexB gene, which is involved in antibiotic resistance. researchgate.net In cancer cells, new quinoline and isatin (B1672199) derivatives have been shown to down-regulate the expression of anti-apoptotic genes such as Bcl-2 and up-regulate the expression of pro-apoptotic genes. nih.gov An aryl ester of quinoline-2-carboxylic acid was also found to significantly increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2 in prostate cancer cells. nih.gov
Proteomic analyses, which investigate the entire set of proteins in a cell, have also provided valuable insights. frontiersin.org While specific proteomic studies on this compound analogues are not widely reported, the general approach allows for the identification of protein networks affected by a compound, offering a more comprehensive understanding of its mechanism of action. rsc.orgresearchgate.net
Structure-Activity Relationship (SAR) Studies for Bioactive Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For analogues of this compound, SAR studies have provided valuable insights into the structural requirements for their various pharmacological effects.
In the case of quinoline carboxylic acid analogues that inhibit dihydroorotate dehydrogenase, three critical regions for activity have been identified: the C2 position, which requires bulky hydrophobic substituents; the C4 position, which has a strict requirement for a carboxylic acid group; and the benzo portion of the quinoline ring, where appropriate substitutions can enhance activity. nih.gov
For quinoline and quinolone carboxamides with anticancer activity, the position and nature of the carboxamide linkage, as well as substitutions on the quinoline ring, have been shown to be critical for their potency. researchgate.netnih.gov Similarly, for quinazolinone-2-carboxamide derivatives with antimalarial activity, SAR studies have guided the modification of the scaffold to achieve a significant increase in potency compared to the initial hit compound. acs.org
The SAR of quinoline derivatives has also been explored for their nematocidal activity, leading to the identification of analogues with greater potency than the parent compound. tandfonline.com These studies collectively underscore the importance of systematic structural modifications to enhance the desired biological activity and selectivity of quinoline-based compounds.
Role as a Precursor for Biologically Relevant Scaffolds and Chemical Probes
The quinoline scaffold is highly versatile and serves as a key building block in the synthesis of a wide range of biologically active molecules and chemical probes. nih.govnih.gov While direct evidence for the use of this compound as a precursor is not extensively documented, the closely related quinoline-2-carboxylic acid has been widely used as a starting material for the synthesis of novel bioactive compounds. consensus.appajchem-a.com
For instance, quinoline-2-carboxylic acid can be converted to its acid chloride, which then reacts with various amines or phenols to generate a library of amides and esters. consensus.app These derivatives have been evaluated for a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. nih.govresearchgate.netconsensus.app Furthermore, quinoline-2-carboxylic acid has been used as a starting point for the synthesis of more complex heterocyclic systems, such as thiazolidinones and oxadiazoles, which have shown promising antimicrobial and antitumor activities. ajchem-a.com The development of radiolabeled quinoline-2-carboxamides as PET ligands for the translocator protein (TSPO) highlights the utility of this scaffold in creating chemical probes for molecular imaging. researchgate.net
Given the chemical relationship between an ester and a carboxylic acid, it is plausible that this compound could serve as a convenient precursor for the synthesis of various bioactive quinoline derivatives, potentially offering advantages in terms of reactivity or solubility in certain synthetic routes.
Emerging Applications in Catalysis, Materials Science, and Chemical Probes
Use as Ligands in Asymmetric Catalysis
The development of chiral ligands for transition-metal-catalyzed asymmetric synthesis is a critical area of research, enabling the production of enantiomerically pure compounds essential for the pharmaceutical industry. Quinoline-based structures are highly valued as ligand scaffolds due to their rigid framework and strong coordinating ability. researchgate.net
Chiral ligands containing quinoline (B57606) motifs have been successfully employed in a variety of asymmetric reactions. researchgate.net For instance, iridium complexes with newly synthesized dipyridinyl phosphine-type ligands have been used in the asymmetric hydrogenation of 8-substituted quinoline substrates, achieving high enantioselectivities (up to 96% ee). polyu.edu.hk The electronic properties of these ligands were found to be crucial; ligands with electron-donating groups generally afforded higher enantioselectivities compared to those with electron-withdrawing groups. polyu.edu.hk
Furthermore, chiral quinoline-based ureas have been effective in the ruthenium-catalyzed asymmetric transfer hydrogenation of aromatic ketones, yielding products with up to 84% ee. polyu.edu.hk These catalysts also demonstrate the advantage of being recoverable and reusable, a key aspect for sustainable chemical processes. polyu.edu.hk The design of multidentate ligands that incorporate a main group element, such as boron or silicon, into the scaffold represents another strategy. These ligands can act as strong σ-donors, creating highly reactive transition metal catalysts for various bond activation reactions. nih.gov While direct catalytic applications of Methyl 2-(quinolin-2-yl)propanoate are not extensively documented, its structural features—a chiral center adjacent to the coordinating quinoline nitrogen—make it a promising candidate for the design of new chiral ligands for asymmetric catalysis.
Development of Fluorescent and Luminescent Quinoline-Based Probes and Chemosensors
Quinoline and its derivatives are foundational in the design of fluorescent probes due to their inherent photophysical properties, synthetic versatility, and the ability of the quinoline nitrogen to interact with target analytes, leading to detectable changes in fluorescence. nih.govresearchgate.net These probes are powerful tools for sensing and imaging in chemical and biological systems because of their high sensitivity, rapid response time, and non-invasive nature. nih.govresearchgate.net
Design Principles for Tunable Photophysical Properties
The photophysical properties of quinoline-based probes can be rationally tuned by modifying their molecular structure. A common strategy involves a modular design with distinct domains for polarization, tuning of photophysical properties, and structural diversity. nih.gov This allows for the systematic engineering of probes with desired absorption and emission characteristics.
Key design principles include:
Intramolecular Charge Transfer (ICT): Many quinoline probes are designed with a donor-acceptor (D-π-A) architecture. acs.orgacs.org Upon excitation, an electron moves from the donor to the acceptor part of the molecule, creating an ICT state. The energy of this state, and thus the emission wavelength, is often sensitive to the local environment (e.g., solvent polarity, presence of ions), which forms the basis for sensing. researchgate.netacs.org
Photoinduced Electron Transfer (PET): PET is another mechanism used in "turn-on" or "turn-off" fluorescent sensors. In the "off" state, a photoinduced electron transfer from a receptor unit to the fluorophore quenches the fluorescence. Binding of an analyte to the receptor inhibits this PET process, restoring or "turning on" the fluorescence. nih.gov
Substituent Effects: The introduction of different functional groups onto the quinoline backbone significantly impacts the probe's optical properties. asianpubs.orgresearchgate.net For example, adding an amino group at position 6 has been shown to dramatically increase fluorescence quantum yields. researchgate.net This allows for fine-tuning of properties like Stokes shift and emission color. acs.orgresearchgate.net
Sensing Applications in Chemical and Biological Systems (e.g., pH, ions)
The tunability of quinoline-based fluorophores has led to their application in detecting a wide range of analytes in both chemical and biological contexts.
pH Sensing: The nitrogen atom in the quinoline ring can be protonated, which alters the electronic properties of the molecule and often leads to a change in its fluorescence. researchgate.net This property has been harnessed to create ratiometric fluorescent pH sensors that show a shift in emission wavelength upon changes in acidity. researchgate.net Quinolinium-based probes have been developed for monitoring pH in a wide range (pH 5.5 to 13) using fluorescence lifetime imaging (FLIM), enabling the visualization of dynamic processes like electrochemical reactions. acs.org
Ion Sensing: The strong chelating ability of many quinoline derivatives makes them excellent candidates for detecting metal ions. researchgate.net Specific probes have been designed for the selective and sensitive detection of various biologically and environmentally important ions.
| Target Ion | Sensor Type | Detection Limit | Observation | Ref. |
| Al³⁺ | Turn-on Fluorescence | 1.25 µM | High fluorescence enhancement | nih.gov |
| Cd²⁺ | Turn-on Fluorescence | 2.4 nM | Significant fluorescence in acidic solution (pH 4) | nih.gov |
| Cu²⁺ | Turn-off Fluorescence | Nanomolar Scale | Quenching of fluorescence | asianpubs.orgrsc.org |
| Fe³⁺ | Turn-off Fluorescence | 0.168 µM | Quenching of fluorescence | nih.gov |
| Zn²⁺ | Turn-on Fluorescence | 0.07 µM | Fluorescence turn-on in aqueous media | researchgate.net |
These sensors have been successfully used for quantifying ions in real water samples and for bioimaging applications in living cells and organisms like zebrafish. researchgate.netnih.govnih.gov
Incorporation into Functional Materials and Polymers
The unique properties of the quinoline moiety make it an attractive component for advanced functional materials and polymers. Quinoline is a key structural motif in functional materials due to its electronic properties and synthetic accessibility. nih.gov
One major area of application is in the development of stimuli-responsive polymers. For example, polymers functionalized with tertiary amine groups can exhibit dual responsiveness to both pH and temperature. rsc.org A versatile method to create such polymers involves the use of poly(2-oxazoline)s (PAOx) bearing methyl ester side chains. These ester groups can be readily converted into various tertiary amines via post-polymerization amidation. The resulting polymers show a temperature-dependent phase transition that can be modulated by the environmental pH, making them suitable for applications like drug delivery systems. rsc.org Given that this compound contains a methyl ester, it could potentially be incorporated into such polymer systems, either as a monomer or as a functionalizing agent after hydrolysis, to impart the specific optical or coordinating properties of the quinoline group to the final material.
Application in Chemo- and Biosensor Design
The principles underlying the use of quinoline derivatives in fluorescent probes are directly applicable to the broader field of chemo- and biosensor design. A chemosensor typically consists of a receptor unit that selectively binds an analyte and a signaling unit (transducer) that converts this binding event into a measurable signal, such as a change in color or fluorescence. mdpi.com
Quinoline derivatives serve as excellent platforms for chemosensors due to their combined chelating and photophysical properties. researchgate.netasianpubs.org For example, a quinoline-based hydrazone derivative was shown to act as an optical chemosensor for tributyltin (TBT), a biocide, exhibiting both a color change and the appearance of fluorescence upon binding. mdpi.com Similarly, quinoline-Schiff base sensors have demonstrated high sensitivity and selectivity for cadmium ions, even in acidic environments. nih.gov
Beyond small molecules and ions, quinoline-based probes are being designed for complex biological targets. "Turn-on" fluorescent probes have been rationally designed for the selective imaging of tau aggregates, which are implicated in Alzheimer's disease. acs.org These probes show a significant fluorescence increase and a large Stokes' shift upon binding to tau fibrils, allowing for clear imaging with low background interference. acs.org The versatility of the quinoline scaffold continues to drive the development of novel sensors for a wide array of applications in environmental monitoring, diagnostics, and biomedical research. nih.govnih.gov
Future Directions and Uncharted Research Avenues
Development of More Sustainable and Efficient Synthetic Routes (e.g., Green Chemistry Principles)
Traditional methods for synthesizing quinoline (B57606) derivatives, such as the Skraup, Friedländer, and Doebner-von Miller reactions, often rely on harsh conditions, hazardous reagents, and stoichiometric amounts of catalysts, leading to significant environmental and economic concerns. nih.govorientjchem.org The future of synthesizing Methyl 2-(quinolin-2-yl)propanoate lies in the adoption of green chemistry principles, which aim to reduce waste, energy consumption, and the use of toxic substances. benthamdirect.comijpsjournal.com
Research efforts could focus on several key green strategies:
One-Pot Syntheses: Multi-component reactions (MCRs) that combine several steps into a single operation significantly improve efficiency and reduce waste. nih.govresearchgate.net Developing a one-pot synthesis for this compound, potentially from a 2-aminoaryl ketone, pyruvic acid or a derivative, and methanol, would be a significant advancement.
Alternative Energy Sources: Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. nih.govrsc.orgresearchgate.net Applying these energy sources to the synthesis of the target molecule is a promising avenue.
Green Solvents and Catalysts: The replacement of volatile organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a core tenet of green chemistry. ijpsjournal.comresearchgate.net Research has shown the efficacy of various catalysts, including reusable nanocatalysts and biodegradable catalysts, for quinoline synthesis in greener solvents. benthamdirect.comrsc.org For instance, a heterogeneous Ru–Fe/γ-Al2O3 catalyst has been used for the continuous synthesis of 2-methylquinoline (B7769805) compounds in an ethanol/water system, a method that could be adapted for the propanoate derivative. rsc.org
| Green Strategy | Catalyst/Conditions | Key Advantages for Quinoline Synthesis | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Solvent-free or water as solvent | Reduced reaction times, higher yields, energy efficiency. | nih.govresearchgate.net |
| Ultrasound Irradiation | Hybrid quinoline-imidazole synthesis | Efficient, straightforward, and green method. | rsc.org |
| Nanocatalysis | CuFe₂O₄ nanoparticles | High catalytic activity, reusability, use of aqueous media. | nih.govnih.gov |
| Biocatalysis | Engineered enzymes | High selectivity, mild reaction conditions, reduced environmental impact. | ijpsjournal.comnih.gov |
Discovery of Novel Reactivity and Unconventional Transformations
Beyond improving its synthesis, exploring the untapped reactivity of this compound is crucial. The quinoline ring is a versatile platform for a variety of chemical transformations.
A key area for future exploration is C-H bond functionalization . This strategy allows for the direct modification of the quinoline core without the need for pre-functionalized starting materials, representing a more atom-economical approach. nih.govacs.org Transition-metal catalysis, particularly with rhodium, has been used to selectively functionalize quinolines at various positions. acs.org Research could investigate the selective C-H activation of the carbocyclic ring of this compound, for example at the C8 position, to introduce new functional groups that could modulate its biological or material properties. rsc.org
Another frontier is the exploration of radical transformations and photocatalysis . nih.gov Recent studies have shown that quinolines can undergo unconventional semireduction and dearomatization reactions via photocatalytic hydrogen atom transfer (HAT), transforming the flat aromatic scaffold into a three-dimensional structure. nih.govresearchgate.net Applying such methods to this compound could generate novel derivatives with unique stereochemistry and potentially altered biological activity profiles.
Advanced Computational Modeling for De Novo Design and Mechanism Prediction
Computational chemistry offers powerful tools to accelerate research and reduce reliance on trial-and-error experimentation. For this compound, advanced computational modeling can be applied in several ways.
De Novo Design: Using the existing this compound scaffold as a starting point, computational algorithms can be used to design new derivatives with optimized properties. nih.govyoutube.com For instance, by modeling interactions with a specific biological target, such as a protein kinase or a DNA structure, new substituents can be proposed to enhance binding affinity and selectivity. researchgate.netnih.govnih.gov This approach has been successfully used to design quinoline-based multi-kinase inhibitors. nih.gov
Mechanism Prediction: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known and novel reactions. researchgate.net This understanding can help in optimizing reaction conditions to improve yields and selectivity. For instance, modeling the transition states in a catalytic cycle for C-H activation can guide the choice of the best catalyst and ligands. researchgate.net
Property Prediction: Computational tools can predict various molecular properties, including absorption, distribution, metabolism, and excretion (ADME) parameters, which are crucial in drug discovery. nih.gov This allows for the early-stage filtering of designed derivatives to prioritize those with the most promising bioavailability and pharmacokinetic profiles.
| Computational Application | Methodology | Potential Outcome for this compound | Reference |
|---|---|---|---|
| De Novo Design | Molecular Docking, Structure-Based Design | Design of new derivatives with enhanced biological activity. | nih.govyoutube.comnih.gov |
| Mechanism Elucidation | Density Functional Theory (DFT) | Optimization of synthetic routes and catalyst selection. | researchgate.net |
| ADME Prediction | Chemoinformatics Tools (e.g., RDKit) | Prioritization of derivatives with favorable drug-like properties. | nih.gov |
Integration into Supramolecular Chemistry and Nanotechnology
The unique structure of this compound, featuring a planar aromatic system and functional groups capable of non-covalent interactions, makes it an interesting candidate for supramolecular chemistry and nanotechnology.
In supramolecular chemistry , the quinoline moiety can participate in π-π stacking interactions, while the ester and nitrogen atoms can act as hydrogen bond acceptors. nih.gov This opens up possibilities for designing self-assembling systems, molecular sensors, or novel host-guest complexes. Research into the formation of supramolecular structures involving this compound could lead to new materials with interesting photophysical or recognition properties. researchgate.net
In nanotechnology , quinoline derivatives are being explored for various applications. For instance, the synthesis of quinolines can be catalyzed by magnetic nanoparticles, which allows for easy catalyst recovery and reuse. rsc.orgnih.gov Future research could involve using this compound or its derivatives as ligands to stabilize nanoparticles or as building blocks for functional nanomaterials, such as quantum dots or nanocarriers for targeted drug delivery.
Exploration of New Catalytic Systems for Quinoline-Propanoate Synthesis
The development of novel catalysts is paramount to advancing the synthesis of quinoline derivatives. While classical methods exist, modern catalysis offers milder, more efficient, and more selective alternatives. For the specific synthesis of this compound and its analogues, several catalytic avenues are worth exploring.
Transition Metal Catalysis: Beyond traditional Friedländer catalysts, metals like gold, manganese, cobalt, and nickel have shown great promise. nih.govorganic-chemistry.orgrsc.org Gold catalysts, for example, are effective in various intermolecular annulation reactions to form the quinoline core. rsc.org A single-atom iron catalyst has demonstrated high efficiency in the dehydrogenative coupling for quinoline synthesis. organic-chemistry.org
Metal-Free Catalysis: To avoid the cost and potential toxicity of residual metals, metal-free catalytic systems are highly desirable. rsc.org Iodine-mediated reactions and the use of organic catalysts like trityl chloride have been reported for quinoline synthesis under mild conditions. rsc.orgresearchgate.net A metal-free approach for the functionalization of C(sp3)-H bonds has been developed to synthesize quinoline derivatives from 2-methylquinolines. nih.gov
Regiodivergent Catalysis: A fascinating area of research is the use of different metal catalysts to control the regioselectivity of a reaction, leading to different isomers from the same set of starting materials. For instance, copper and gold catalysts have been used to selectively synthesize quinoline-2-ylphosphonates and quinoline-3-ylphosphonates, respectively. nih.gov Applying this concept to the synthesis of quinoline-propanoates could provide access to a wider range of isomers for biological screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
